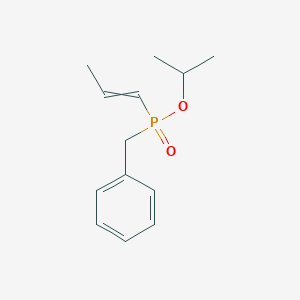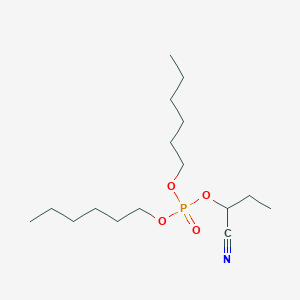
(2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol is a chiral amino alcohol with a long aliphatic chain. This compound is of interest due to its unique structural features, which include an amino group, a methoxy group, and a double bond within the carbon chain. These features make it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol typically involves several steps, starting from simpler precursorsThe reaction conditions often require the use of chiral catalysts to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include epoxides, diols, saturated amino alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in cell membrane interactions due to its amphiphilic nature.
Medicine: Explored for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants and emulsifiers due to its surface-active properties.
Mechanism of Action
The mechanism by which (2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol exerts its effects is largely dependent on its interaction with biological membranes and proteins. The amino group can form hydrogen bonds, while the methoxy group and the aliphatic chain can interact with hydrophobic regions of proteins and membranes. These interactions can influence membrane fluidity and protein function, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-Amino-1-methoxyoctadecane: Lacks the double bond, making it less reactive in certain chemical reactions.
(2S,3R)-2-Amino-1-hydroxyoctadec-4-en-3-ol: Has a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
(2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-one: Contains a carbonyl group, which significantly alters its chemical properties.
Uniqueness
What sets (2S,3R)-2-Amino-1-methoxyoctadec-4-en-3-ol apart is its combination of functional groups and stereochemistry, which provide a unique set of chemical and biological properties.
Properties
CAS No. |
172213-42-2 |
|---|---|
Molecular Formula |
C19H39NO2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
(2S,3R)-2-amino-1-methoxyoctadec-4-en-3-ol |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)18(20)17-22-2/h15-16,18-19,21H,3-14,17,20H2,1-2H3/t18-,19+/m0/s1 |
InChI Key |
XVEUEBVMTCQRCS-RBUKOAKNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC=C[C@H]([C@H](COC)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


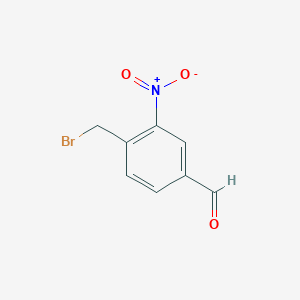
![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
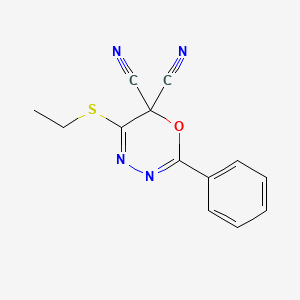
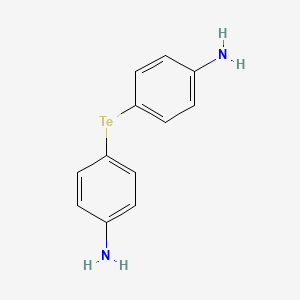
![2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B12559341.png)


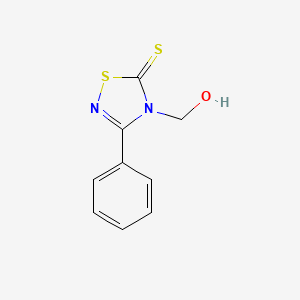

![1,3,5-Tris[(ethenyloxy)methyl]cyclohexane](/img/structure/B12559367.png)
![1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12559373.png)
